REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH2:10][C:9]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:8]([C:18]([O:20]C)=O)[CH2:7][C:6]=1[NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:4]>O>[CH2:7]1[C:6]2[NH:22][C:23]3[C:24]([C:3](=[O:4])[C:5]=2[CH2:10][C:9]2[NH:11][C:12]4[C:13]([C:18](=[O:20])[C:8]1=2)=[CH:14][CH:15]=[CH:16][CH:17]=4)=[CH:25][CH:26]=[CH:27][CH:28]=3
|
Name
|
polyphosphoric acid
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(CC(=C(C1)NC1=CC=CC=C1)C(=O)OC)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred mixture was irradiated in the microwave oven for 1.5 minutes
|
Duration
|
1.5 min
|
Type
|
STIRRING
|
Details
|
The resultant slurry was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
after which the solid component was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 3.0 liters of water
|
Type
|
CUSTOM
|
Details
|
The presscake was dried overnight in an oven at 60° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C1C2=C(CC3=C1NC4=CC=CC=C4C3=O)NC5=CC=CC=C5C2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 95.7% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |